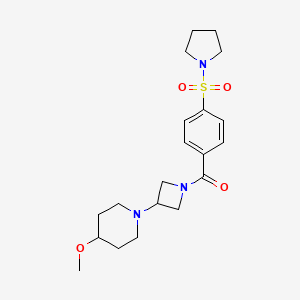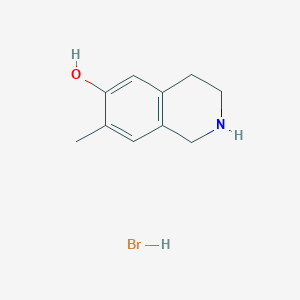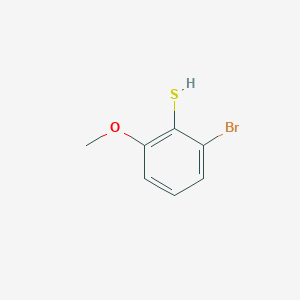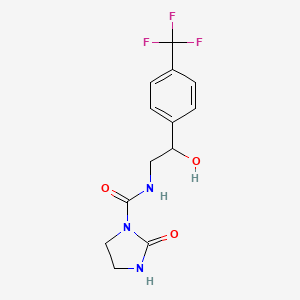![molecular formula C11H9FN2O B2766542 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2200853-87-6](/img/structure/B2766542.png)
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine” is C6H6FNO . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve palladium-catalyzed cross-coupling reactions . For example, the Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Fluorinated compounds play a crucial role in drug discovery. FIPM’s unique properties make it an attractive candidate for developing new pharmaceuticals. Researchers have explored its potential as a lead compound for designing drugs with improved properties. For instance, fluorine-containing substituents enhance bioavailability, metabolic stability, and binding affinity to biological targets .
Radiotracers for Positron Emission Tomography (PET) Imaging
FIPM has been studied as a precursor for synthesizing fluorine-18 (18F)-labeled pyridines. These radiotracers are valuable for PET imaging, allowing non-invasive visualization of biological processes. While FIPM itself may not be an ideal PET tracer, it serves as a starting point for developing more effective radiotracers for specific applications .
Antitubercular Activity
Researchers have explored FIPM derivatives for their potential as antitubercular agents. By modifying the pyridine and indole moieties, novel compounds were synthesized and evaluated against Mycobacterium tuberculosis (MTB). These studies aim to discover new treatments for tuberculosis, a global health concern .
Heterocyclic Chemistry and Synthesis
FIPM is part of the broader field of fluorinated heterocyclic chemistry. Methods for synthesizing fluoropyridines, including FIPM, have been investigated. These methods involve various reactions, such as Umemoto and Balts-Schiemann reactions, leading to diverse fluorinated pyridine derivatives .
Biological Activity Studies
Researchers have assessed FIPM and its derivatives for biological activity. These studies include evaluating their effects on protein kinases, receptors, and other cellular targets. Understanding their interactions with biological systems provides insights into potential therapeutic applications .
Agricultural Chemistry
Fluorine-containing compounds have found applications in agriculture. While FIPM itself may not be directly used as a pesticide, its fluorinated analogs have been commercialized as active ingredients in agrochemicals. These compounds offer improved properties related to efficacy, environmental impact, and safety .
Eigenschaften
IUPAC Name |
5-fluoro-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMAXNUASLIDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

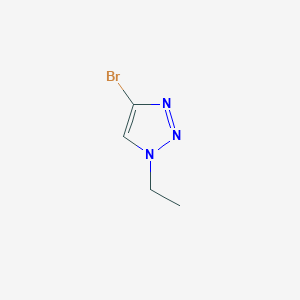
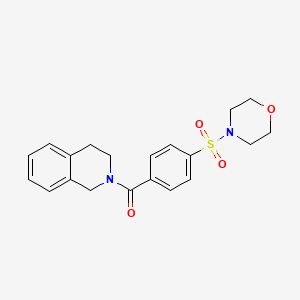
![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
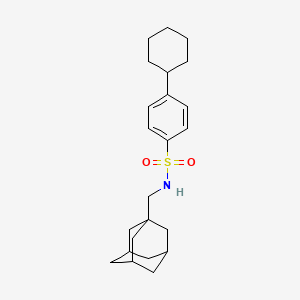
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)


